Butylamine hydrochloride

Description

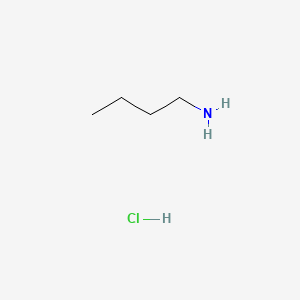

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXXXLGATNSZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884015 | |

| Record name | 1-Butanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3858-78-4 | |

| Record name | 1-Butanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Butylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylamine (B146782) hydrochloride (C₄H₁₂ClN), the hydrochloride salt of the primary aliphatic amine n-butylamine, is a versatile chemical intermediate with applications in organic synthesis and the development of pharmaceuticals and agrochemicals.[1][2] Its physical and chemical characteristics are fundamental to its handling, reactivity, and application in various scientific disciplines. This technical guide provides a comprehensive overview of the core physical and chemical properties of butylamine hydrochloride, complete with experimental protocols and graphical representations of key concepts and workflows.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline powder.[3] It is the product of the reaction between n-butylamine and hydrochloric acid. The presence of the ionic hydrochloride group significantly influences its physical properties, most notably its solubility, when compared to its free base form, n-butylamine.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Butan-1-amine hydrochloride | [4] |

| Synonyms | n-Butylamine hydrochloride, 1-Aminobutane hydrochloride, Butylammonium (B8472290) chloride | [2] |

| CAS Number | 3858-78-4 | [5] |

| Molecular Formula | C₄H₁₂ClN | [4] |

| Molecular Weight | 109.60 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 212-217 °C | [5] |

| Solubility in Water | Highly soluble ("almost transparency") | [2][3] |

Table 2: Acid-Base Properties

| Property | Value | Notes | Source(s) |

| pKa of n-butylamine (conjugate acid) | 10.78 | This is the pKa of the butylammonium ion (CH₃(CH₂)₃NH₃⁺). | [6] |

Note: The pKa of this compound itself is not typically reported; instead, the pKa of its conjugate acid (the butylammonium ion) is the relevant value for understanding its behavior in solution.

Chemical Reactivity

As a primary amine salt, this compound can be converted back to its free amine form, n-butylamine, by treatment with a base. The free amine possesses a nucleophilic nitrogen atom with a lone pair of electrons, making it reactive towards electrophiles. Key reactions include:

-

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or quaternary ammonium (B1175870) salts.[2]

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.[2]

These reactions are fundamental to its use as a building block in organic synthesis.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with either a Mel-Temp apparatus or a Thiele tube.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.[7]

-

Apparatus Setup (Mel-Temp): The capillary tube is placed in the heating block of the Mel-Temp apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[8]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8] A pure substance will have a sharp melting range of 1-2 °C.[9]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as titration or spectroscopy.

Determination of pKa (Potentiometric Titration)

The pKa of the butylammonium ion can be determined by potentiometric titration of an aqueous solution of this compound with a standardized solution of a strong base (e.g., NaOH).

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration: A standardized solution of NaOH is added in small increments to the this compound solution.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of NaOH added. The pKa is the pH at which half of the this compound has been neutralized (i.e., at the half-equivalence point).

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would show characteristic signals for the protons on the butyl chain. The protons on the carbon adjacent to the nitrogen atom (α-protons) would be the most deshielded. The signals for the NH₃⁺ protons are often broad and may exchange with deuterium (B1214612) in D₂O.

Infrared (IR) Spectroscopy

As an amine salt, this compound exhibits characteristic IR absorption bands. A prominent feature is a broad, strong absorption in the 2500-3300 cm⁻¹ region, which is due to the N-H stretching vibrations of the ammonium group.[10]

Mandatory Visualizations

Caption: Dissociation of this compound in Water.

Caption: Experimental Workflow for Physical and Chemical Characterization.

References

- 1. N-butylamine hydrochloride [webbook.nist.gov]

- 2. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]

- 3. This compound | 3858-78-4 [chemicalbook.com]

- 4. This compound | C4H12ClN | CID 6432400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3858-78-4 | FB176376 [biosynth.com]

- 6. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Butylamine Hydrochloride (CAS 3858-78-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of a versatile primary amine salt.

Abstract

Butylamine (B146782) hydrochloride, with the CAS number 3858-78-4, is the hydrochloride salt of the primary aliphatic amine, n-butylamine. This white to almost white crystalline powder is a versatile and important building block in organic synthesis. Its utility spans various fields, from being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals to its emerging role in the development of advanced materials such as perovskite solar cells.[1][2][3] This technical guide provides a comprehensive overview of butylamine hydrochloride, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its significant applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

This compound is a stable, water-soluble salt that is easier to handle and store compared to its free base, n-butylamine. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3858-78-4 | [4] |

| Molecular Formula | C₄H₁₂ClN | [4] |

| Molecular Weight | 109.60 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 214-217 °C | [2] |

| Solubility | Soluble in water | [1] |

| pKa of Conjugate Acid | 10.78 | [1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. Key spectral data are summarized in Table 2.

| Technique | Key Data/Signals | Reference(s) |

| ¹H NMR | Spectral data available. | [4] |

| ¹³C NMR | Spectral data available. | [4][5] |

| FT-IR | Spectral data available. |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

Several synthetic routes are available for the preparation of n-butylamine and its subsequent conversion to the hydrochloride salt. The choice of method often depends on the starting materials, desired scale, and purity requirements.

From 1-Chlorobutane (B31608) (Delépine Reaction)

This method provides a selective route to primary amines from alkyl halides via a quaternary ammonium (B1175870) salt with hexamethylenetetramine (HMTA), followed by acid hydrolysis.

Experimental Protocol:

-

Formation of the Hexaminium Salt: Dissolve hexamethylenetetramine (28.0 g, 0.2 mol) in 150 mL of chloroform (B151607) in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Add a solution of 1-chlorobutane (18.5 g, 0.2 mol) in 50 mL of chloroform to the flask.

-

Heat the mixture to reflux for 3-5 hours. The quaternary ammonium salt will precipitate from the solution.

-

Cool the reaction mixture and collect the precipitated salt by suction filtration. Wash the salt with a small amount of cold chloroform or diethyl ether and air-dry.

-

Acid Hydrolysis: Place the crude hexaminium salt in a 1 L round-bottom flask.

-

Add a mixture of 95% ethanol (B145695) (400 mL) and concentrated hydrochloric acid (96 mL).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the precipitated ammonium chloride by filtration.

-

Concentrate the filtrate by distillation to remove ethanol.

-

Evaporate the remaining aqueous solution to dryness under reduced pressure to yield crude n-butylamine hydrochloride.[6]

-

The crude product can be further purified by recrystallization.

From N-Butylbenzamide

This procedure involves the N-deacylation of a secondary amide.

Experimental Protocol:

-

To a cooled (0°C) solution of N-butylbenzamide (1.0 mmol) and 2-fluoropyridine (B1216828) (103μL, 1.2mmol) in dichloromethane (B109758) (4mL), add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 185μL, 1.1mmol) dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Cannulate the mixture to a freshly prepared organocerium reagent (3.0 mmol) in THF (15 mL) at -78°C and stir for 2 hours.

-

Quench the reaction by adding aqueous HCl solution (3 mol/L, 5 mL) and allow the mixture to warm to room temperature and stir for 2 hours.

-

Add ammonium hydroxide (B78521) solution (25%, 5 mL) to the mixture.

-

Separate the organic layer and extract the aqueous phase with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine (3 x 3 mL), and concentrate under reduced pressure.

-

The aqueous phases are combined, washed with diethyl ether (5 mL), basified with an ammonium hydroxide solution (25%, 5 mL), and back-extracted with diethyl ether (5 x 20 mL).

-

Combine the ether layers, wash with brine (5 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and acidify with a solution of HCl in ethyl acetate (B1210297) (3 mol/L, 5 mL).

-

Concentrate the solution under reduced pressure to afford the desired n-butylamine hydrochloride salt.[7]

Via Reductive Amination of Butyraldehyde (B50154)

Reductive amination of an aldehyde is a common method for synthesizing primary amines. The resulting n-butylamine can then be converted to its hydrochloride salt.

Experimental Protocol:

-

Oxime Formation: To a solution of butyraldehyde in a suitable solvent, add hydroxylammonium chloride.

-

Reduction: The resulting oxime is then reduced to n-butylamine using a suitable reducing agent, such as stannous chloride.

-

Salt Formation: The crude n-butylamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or concentrated HCl) to precipitate n-butylamine hydrochloride. The solid is then collected by filtration and dried.[8][9]

References

- 1. n-Butylamine - Wikipedia [en.wikipedia.org]

- 2. This compound | 3858-78-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. n-Butylamine hydrochloride | C4H12ClN | CID 19726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(3858-78-4) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on Butylamine Hydrochloride: Molecular Structure and Weight

This guide provides a detailed overview of the molecular structure and weight of butylamine (B146782) hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Composition

Butylamine hydrochloride is the salt formed from the reaction of the weak base n-butylamine with hydrochloric acid. It is an organic compound that is highly soluble in water.[1][2] The presence of the hydrochloride salt enhances its solubility compared to the free amine form.[1]

Molecular Formula: C₄H₁₂ClN or C₄H₁₁N·HCl[3][4][5][6][7]

The structure consists of a butylammonium (B8472290) cation and a chloride anion. The cation is characterized by a four-carbon chain (butyl group) attached to an ammonium (B1175870) group (-NH₃⁺). The positive charge on the nitrogen atom is balanced by the negative charge of the chloride ion (Cl⁻).

Quantitative Molecular Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₄H₁₂ClN |

| Molecular Weight | 109.60 g/mol [3][4][6][7][8] |

| Monoisotopic Mass | 109.0658271 Da[3][4] |

| Atomic Composition | |

| Carbon (C) | 4 atoms |

| Hydrogen (H) | 12 atoms |

| Chlorine (Cl) | 1 atom |

| Nitrogen (N) | 1 atom |

Molecular Structure Visualization

The ionic interaction between the butylammonium cation and the chloride anion is depicted in the following diagram.

Caption: Ionic structure of this compound.

Experimental Determination of Molecular Structure and Weight

The determination of the molecular structure and weight of chemical compounds like this compound is typically achieved through a combination of analytical techniques. While specific experimental protocols for this compound were not detailed in the provided search results, the following are standard methodologies employed in the field:

-

Mass Spectrometry (MS): This technique is fundamental for determining the mass-to-charge ratio of ions. For this compound, MS would be used to find the precise molecular weight of the butylammonium cation, and from that, the molecular weight of the entire compound can be confirmed. High-resolution mass spectrometry can provide the exact isotopic mass, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, NMR would confirm the presence of the butyl chain and the number of protons attached to each carbon and the nitrogen atom.

-

X-ray Crystallography: For crystalline solids, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and the nature of the ionic bond between the butylammonium cation and the chloride anion.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in a molecule. In the case of this compound, the characteristic stretches and bends of the N-H bonds in the ammonium group and the C-H and C-C bonds of the butyl group would be observable.

References

- 1. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. n-Butylamine hydrochloride | C4H12ClN | CID 19726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C4H12ClN | CID 6432400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-butylamine hydrochloride [webbook.nist.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

Navigating the Solubility Landscape of Butylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butylamine (B146782) hydrochloride, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for butylamine hydrochloride in publicly accessible literature, this guide synthesizes available qualitative information, presents comparative data for the free base (n-butylamine), and outlines a general experimental framework for solubility determination. This information is intended to support research and development activities where the solubility of this compound is a critical parameter.

Understanding the Solubility Profile

This compound (C₄H₁₁N·HCl) is the salt formed from the reaction of the weak base n-butylamine with hydrochloric acid. The ionic nature of the hydrochloride salt generally imparts significantly different solubility characteristics compared to its free base form. While n-butylamine, a colorless liquid, is miscible with water and soluble in many organic solvents, this compound is a solid whose solubility is governed by the polarity of the solvent and its ability to solvate the butylammonium (B8472290) and chloride ions.[1][2][3][4]

General Principles of Solubility:

The solubility of amine hydrochlorides like this compound is primarily dictated by the following factors:

-

Polarity of the Solvent: Highly polar solvents, particularly those capable of hydrogen bonding, are expected to be effective in dissolving ionic compounds.

-

Lattice Energy of the Salt: The strength of the ionic interactions within the crystal lattice of this compound must be overcome by the energy of solvation for dissolution to occur.

-

Temperature: The solubility of most solids in liquids increases with temperature, as the dissolution process is often endothermic.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Water | Highly soluble, "almost transparency" | [5][6] |

Table 2: Quantitative Solubility of n-Butylamine (Free Base)

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 20 | 1000 mg/mL (Miscible) | [2] |

| Water | 25 | Miscible | [2] |

| Ethanol | Not Specified | Soluble | [2] |

| Ether | Not Specified | Miscible | [2] |

Note: The high miscibility of n-butylamine in water is due to its ability to form hydrogen bonds. While this provides some context, it is not a direct measure of the solubility of the solid hydrochloride salt.

Experimental Protocol for Solubility Determination

The following outlines a general and robust gravimetric method for determining the solubility of a compound like this compound in a given solvent at a specific temperature. This method is adaptable for various solvents and temperatures.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., deionized water, ethanol, methanol)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place a magnetic stir bar in the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and stir for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, cool the flask to room temperature in a desiccator and weigh it.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the flask.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) using the mass of the dissolved solid and the volume of the solvent used.

-

Safety Precautions:

-

Handle this compound and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion and Future Directions

While it is qualitatively understood that this compound is highly soluble in water, this guide highlights the significant gap in publicly available quantitative solubility data for this compound in various solvents. The provided experimental protocol offers a standardized approach for researchers and drug development professionals to generate this crucial data in-house. The acquisition of precise solubility data as a function of temperature and solvent composition will be invaluable for optimizing reaction conditions, designing purification processes, and formulating products containing this compound. Further research to quantify the solubility and explore the thermodynamic properties of its dissolution would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. n-Butylamine - Wikipedia [en.wikipedia.org]

- 5. This compound | 3858-78-4 | FB176376 [biosynth.com]

- 6. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]

Commercial Sourcing and Application of High-Purity Butylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Butylamine hydrochloride (BACl), a versatile chemical intermediate with significant applications in materials science and organic synthesis. This document details commercial suppliers, quantitative specifications, and a representative experimental protocol for its application in the fabrication of perovskite solar cells, a cutting-edge area of research.

High-Purity this compound: Commercial Availability

A variety of chemical suppliers offer high-purity this compound, typically with a purity of 98.0% or greater. For researchers and drug development professionals, sourcing from reputable suppliers who provide detailed specifications and certificates of analysis is crucial for experimental reproducibility and quality control.

Table 1: Commercial Suppliers and Specifications of this compound

| Supplier | Product Number (Example) | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| TCI America | B0710 | >98.0% (Argentometric Titration) | 3858-78-4 | C₄H₁₁N·HCl | 109.60 | White to Almost white powder to crystal |

| Fisher Scientific | B071025G (TCI) | ≥98.0% | 3858-78-4 | C₄H₁₂ClN | 109.60 | Crystalline Powder |

| Sigma-Aldrich | 171409 | ≥98.0% (AT) | 3858-78-4 | C₄H₁₁N·HCl | 109.60 | Powder |

| Santa Cruz Biotechnology | sc-239103 | N/A | 3858-78-4 | C₄H₁₁N·HCl | 109.60 | N/A |

| Biosynth | FB176376 | N/A | 3858-78-4 | C₄H₁₁N·HCl | 109.60 | N/A |

Note: Product numbers and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Applications in Advanced Materials: Perovskite Solar Cells

This compound is increasingly utilized as a crucial additive in the fabrication of perovskite solar cells (PSCs). Its incorporation into the perovskite precursor solution can aid in controlling crystal growth, passivating defects, and enhancing the overall stability and efficiency of the solar cell device. The butylammonium (B8472290) cation can act as a surface passivating agent, reducing non-radiative recombination losses at the perovskite grain boundaries.

Experimental Protocol: Fabrication of Perovskite Solar Cells with a this compound Additive

The following is a representative protocol for the fabrication of a planar n-i-p perovskite solar cell, adapted from established methodologies for similar amine hydrochloride additives. This protocol is intended for research purposes and should be performed in a controlled laboratory environment (e.g., a glovebox).

Materials and Reagents

-

Indium tin oxide (ITO) coated glass substrates

-

SnO₂ nanoparticle dispersion (e.g., 15 wt.%)

-

Formamidinium iodide (FAI)

-

Lead iodide (PbI₂)

-

This compound (BACl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Chlorobenzene (B131634) (CB), anhydrous

-

Spiro-OMeTAD (hole transport material)

-

Silver (Ag) evaporation source

Substrate Preparation and Electron Transport Layer (ETL) Deposition

-

Clean ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a nitrogen gun and treat with UV-ozone for 30 minutes.

-

Deposit the SnO₂ electron transport layer by spin-coating the nanoparticle dispersion onto the ITO substrate at 4000 rpm for 30 seconds.

-

Anneal the substrates at 150°C for 30 minutes in ambient air.

-

Allow the substrates to cool and transfer them into a nitrogen-filled glovebox.

Perovskite Precursor Solution Preparation

-

Prepare the primary perovskite precursor solution by dissolving FAI and PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO.

-

To this solution, add this compound at a desired molar percentage (e.g., 5-15 mol% relative to FAI) to create the final precursor solution.

-

Stir the solution at room temperature for at least one hour before use.

Perovskite Film Deposition

-

Dispense the this compound-containing perovskite precursor solution onto the SnO₂-coated substrate.

-

Spin-coat the solution at 4500 rpm for 25 seconds.

-

During the spin-coating process, at approximately the 17-second mark, dispense 150 µL of chlorobenzene (antisolvent) onto the rotating substrate.

-

Immediately transfer the substrate to a hotplate and anneal at 150°C for 45 minutes.

Hole Transport Layer (HTL) and Electrode Deposition

-

Prepare a solution of Spiro-OMeTAD in chlorobenzene with appropriate additives (e.g., Li-TFSI and t-BP).

-

Spin-coat the HTL solution onto the cooled perovskite film.

-

Finally, deposit a silver (Ag) back electrode via thermal evaporation under high vacuum.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages in the fabrication of perovskite solar cells using this compound as an additive.

Caption: Experimental workflow for perovskite solar cell fabrication.

Caption: Detailed workflow for perovskite precursor and film preparation.

The Genesis of a Key Building Block: A Technical History of Butylamine Hydrochloride

For Immediate Release

This in-depth technical guide explores the historical development and discovery of Butylamine (B146782) hydrochloride, a versatile and critical intermediate in organic synthesis and modern materials science. Geared towards researchers, scientists, and drug development professionals, this document details the evolution of its synthesis, presents key quantitative data, and outlines experimental protocols, providing a comprehensive resource on this foundational chemical compound.

A Historical Perspective: The Dawn of Amine Chemistry and the Emergence of Butylamine

The story of Butylamine hydrochloride is intrinsically linked to the pioneering work on amines in the mid-19th century. The groundbreaking research by French chemist Charles-Adolphe Wurtz, who first synthesized ethylamine (B1201723) in 1849, opened the door to the systematic study of a new class of organic compounds.[1][2] Wurtz's method of reacting alkyl halides with ammonia (B1221849) laid the fundamental groundwork for the synthesis of primary amines.[1]

Shortly thereafter, the German chemist August Wilhelm von Hofmann made substantial contributions to the understanding of amine chemistry. His work on the reactions of primary amides with hypohalites, now known as the Hofmann rearrangement (1881), provided a method for synthesizing primary amines with one less carbon atom.[3][4] Another significant contribution from this era was the Gabriel synthesis, developed by Siegmund Gabriel in 1887, which offered a more controlled method for the preparation of primary amines from phthalimide (B116566).[2][5][6]

Physicochemical and Spectroscopic Data

The consistent characterization of this compound has been crucial for its application in research and industry. The following tables summarize key quantitative data for both n-butylamine and its hydrochloride salt.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁N | [1][9] |

| Molecular Weight | 73.14 g/mol | [1][9] |

| Boiling Point | 77-79 °C | [9] |

| Melting Point | -49 °C | [9] |

| Density | 0.74 g/mL at 20 °C | [9] |

| Solubility | Miscible with water, soluble in organic solvents | [9] |

| pKₐ of conjugate acid | 10.78 | [9] |

Table 1: Physicochemical Properties of n-Butylamine

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂ClN | [8][10] |

| Molecular Weight | 109.60 g/mol | [8][10] |

| Melting Point | 214 °C | [10] |

| Appearance | White to almost white crystalline powder | [10] |

| Solubility | Highly soluble in water | [7][8] |

Table 2: Physicochemical Properties of n-Butylamine Hydrochloride

Spectroscopic data is essential for the identification and quality control of this compound.

| Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | Consistent with the butyl chain and ammonium (B1175870) proton | [10] |

| ¹³C NMR | Shows the four distinct carbon environments of the butyl group | [10] |

| IR Spectroscopy | Characteristic peaks for N-H stretching and bending, and C-H stretching | [10] |

Table 3: Spectroscopic Data for n-Butylamine Hydrochloride

Synthesis Methodologies: From Historical Syntheses to Modern Industrial Processes

The synthesis of butylamine, and consequently its hydrochloride salt, has evolved from early laboratory methods to highly optimized industrial processes.

Historical Synthesis Protocols

The following are representative protocols for early methods of preparing primary amines, adapted for the synthesis of n-butylamine.

3.1.1 Gabriel Synthesis (circa 1887)

This method provides a controlled synthesis of primary amines, avoiding the over-alkylation common in the direct reaction of alkyl halides with ammonia.[2][5][6]

Experimental Protocol:

-

N-Alkylation of Potassium Phthalimide: Potassium phthalimide is reacted with a 1-halobutane (e.g., 1-bromobutane) in a suitable solvent such as N,N-dimethylformamide (DMF). The mixture is heated to facilitate the Sₙ2 reaction, forming N-butylphthalimide.

-

Hydrolysis: The resulting N-butylphthalimide is then cleaved to release the primary amine. This can be achieved by acidic or basic hydrolysis, or more commonly, by hydrazinolysis (the Ing-Manske procedure).[2] In hydrazinolysis, N-butylphthalimide is heated with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. The n-butylamine is liberated, and the phthalhydrazide (B32825) byproduct precipitates out of the solution.

-

Isolation as Hydrochloride: The free n-butylamine is isolated and can be converted to its hydrochloride salt by reaction with hydrochloric acid.

3.1.2 Hofmann Rearrangement (circa 1881)

This method involves the conversion of a primary amide to a primary amine with one less carbon atom.[3][4] To synthesize n-butylamine, one would start with pentanamide.

Experimental Protocol:

-

Reaction with Hypobromite (B1234621): Pentanamide is treated with an aqueous solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) at a low temperature.

-

Rearrangement: Upon warming, the intermediate N-bromopentanamide anion rearranges to form butyl isocyanate.[1][4]

-

Hydrolysis: The butyl isocyanate is then hydrolyzed in the aqueous basic solution to n-butylamine and carbon dioxide.[1][4]

-

Isolation as Hydrochloride: The n-butylamine is isolated from the reaction mixture, for instance by distillation, and subsequently converted to its hydrochloride salt with hydrochloric acid.

Modern Industrial Synthesis

The most common industrial method for producing n-butylamine is the reaction of n-butanol with ammonia.[9][11]

Experimental Protocol:

-

Catalytic Amination: A mixture of n-butanol and ammonia, often with hydrogen gas, is passed over a heated catalyst.[11] Common catalysts include alumina, silica, or supported metal catalysts.[9][11] The reaction is typically carried out at elevated temperatures (e.g., 160-220 °C) and pressures (e.g., 0.3-0.8 MPa).[11]

-

Product Separation: The reaction produces a mixture of mono-, di-, and tri-n-butylamine, as well as water. These components are separated by distillation.

-

Hydrochloride Formation: The purified n-butylamine is then reacted with hydrochloric acid to produce n-butylamine hydrochloride.

Visualizing Synthesis and Potential Biological Pathways

The following diagrams illustrate the logical flow of the synthesis methods and a potential, generalized biological signaling pathway for biogenic amines.

Caption: Overview of historical and modern synthesis routes to this compound.

Caption: Generalized signaling pathway for gut-derived biogenic amines.

Potential Role in Biological Signaling

While this compound is primarily recognized as a synthetic intermediate, its structural class—primary aliphatic amines—falls under the broader category of biogenic amines. Biogenic amines are produced by microbial decarboxylation of amino acids in the gut and are increasingly recognized as signaling molecules in the "microbiota-gut-brain axis".[3][7][9][11]

These amines can interact with various receptors on gut epithelial cells, potentially influencing physiological processes such as digestion, absorption, and local immunity.[3][11] Although specific signaling pathways for butylamine are not well-defined, it is plausible that, as a biogenic amine, it could contribute to the complex interplay between the gut microbiome and host physiology. Further research is needed to elucidate the specific biological roles, if any, of endogenously produced butylamine.

Conclusion

From its conceptual origins in the foundational era of organic chemistry to its current status as a key industrial chemical, this compound has a rich history. The development of its synthesis reflects the broader advancements in chemical methodology. While its primary role remains in the realm of synthesis, its classification as a biogenic amine opens intriguing questions about its potential, yet-to-be-explored, role in biological systems. This guide provides a comprehensive overview for professionals in the chemical and pharmaceutical sciences, serving as a valuable resource for understanding this important compound.

References

- 1. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. butyl amine, 109-73-9 [thegoodscentscompany.com]

- 3. Roles of Biogenic Amines in Intestinal Signaling | Bentham Science [eurekaselect.com]

- 4. This compound | 3858-78-4 [chemicalbook.com]

- 5. Psychotropic alkylamines - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biogenic Amines: Signals Between Commensal Microbiota and Gut Physiology [frontiersin.org]

- 8. This compound | C4H12ClN | CID 6432400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biogenic Amines: Signals Between Commensal Microbiota and Gut Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 1-Butylamine (HMDB0031321) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Butylamine Hydrochloride: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for butylamine (B146782) hydrochloride, a primary amine salt of significant interest in chemical synthesis and pharmaceutical development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and analytical characteristics of this compound.

Spectroscopic Data Summary

The spectroscopic data for butylamine hydrochloride is summarized in the following tables, providing a clear and concise reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The following table details the chemical shifts (δ) and multiplicities of the proton signals.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₃⁺ | ~8.2 | Broad Singlet | 3H |

| α-CH₂ | ~3.0 | Triplet | 2H |

| β-CH₂ | ~1.81 | Multiplet | 2H |

| γ-CH₂ | ~1.45 | Multiplet | 2H |

| δ-CH₃ | ~0.97 | Triplet | 3H |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Assignment | Chemical Shift (ppm) |

| α-C | ~40-42 |

| β-C | ~29-31 |

| γ-C | ~19-21 |

| δ-C | ~13-14 |

Solvent: CDCl₃, Reference: TMS (0 ppm). Note: Specific literature values for the hydrochloride salt are scarce; these are estimated ranges based on the free amine and expected protonation effects.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below was obtained from a sample prepared as a mineral oil mull.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 (broad) | Strong | N-H stretching (in -NH₃⁺) |

| ~2960, 2930, 2870 | Strong | C-H stretching (alkyl) |

| ~1600-1625 | Medium | N-H asymmetric bending (in -NH₃⁺) |

| ~1500-1520 | Medium | N-H symmetric bending (in -NH₃⁺) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1380 | Medium | C-H bending (CH₃) |

Mass Spectrometry (MS)

The mass spectrum of this compound will reflect the fragmentation of the butylamine cation. The primary fragmentation pathway is through alpha-cleavage.

| m/z | Relative Intensity (%) | Assignment |

| 74 | Low | [M+H]⁺ (Butylammonium ion) |

| 30 | 100 | [CH₂NH₂]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 300 MHz NMR spectrometer.

-

¹H NMR: The spectrum was acquired with a 90° pulse width, a relaxation delay of 1 second, and 16 scans. The spectral width was set to 12 ppm.

-

¹³C NMR: The spectrum was acquired with proton decoupling, a 45° pulse width, a relaxation delay of 2 seconds, and 1024 scans. The spectral width was set to 220 ppm.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation (Mineral Oil Mull): A small amount of this compound (2-3 mg) was placed in an agate mortar. One to two drops of mineral oil (Nujol) were added, and the mixture was ground with a pestle until a smooth, uniform paste was formed. This mull was then spread evenly between two potassium bromide (KBr) salt plates.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in a methanol/water (1:1) mixture to a final concentration of approximately 10 µg/mL.

Instrumentation and Data Acquisition: The mass spectrum was obtained using an electrospray ionization (ESI) source coupled to a quadrupole mass analyzer. The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode. Key instrument parameters were optimized and included a capillary voltage of 3.5 kV, a cone voltage of 20 V, and a source temperature of 120 °C. The mass range was scanned from m/z 10 to 100.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to use this information as a reference for their own analytical work and to further explore the properties and applications of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Butylbenzamide using Butylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of N-butylbenzamide from benzoyl chloride and butylamine (B146782) hydrochloride. This method is an adaptation of the Schotten-Baumann reaction, a widely used method for the synthesis of amides from acyl chlorides and amines. A key consideration addressed in this protocol is the use of an amine hydrochloride salt, which requires the addition of a base to liberate the free amine for the amidation reaction.

Introduction

The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries. N-substituted benzamides, in particular, are common structural motifs in a variety of biologically active molecules. The reaction of an acyl chloride with an amine is a robust and efficient method for amide bond formation. While free amines are typically used, their hydrochloride salts are often more stable, less volatile, and easier to handle. This protocol details the necessary modifications to a standard amidation procedure to accommodate the use of butylamine hydrochloride. The addition of a base, such as sodium hydroxide (B78521) or a tertiary amine, is crucial to neutralize the hydrochloride salt, allowing the resulting free butylamine to act as a nucleophile and react with the benzoyl chloride.

Experimental Protocol: Synthesis of N-Butylbenzamide

This protocol outlines the synthesis of N-butylbenzamide from benzoyl chloride and this compound using a biphasic Schotten-Baumann reaction condition.

Materials:

-

Benzoyl chloride

-

This compound

-

Sodium hydroxide (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Amine Solution: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in deionized water (50 mL).

-

Preparation of Acyl Chloride Solution: In a separate beaker, dissolve benzoyl chloride (1.0 eq) in dichloromethane (50 mL).

-

Reaction Setup: Place the round-bottom flask containing the this compound solution in an ice bath and begin stirring.

-

Addition of Base: Slowly add a 2 M aqueous solution of sodium hydroxide (2.5 eq) to the stirred this compound solution. The base will neutralize the hydrochloride, liberating the free butylamine.

-

Addition of Acyl Chloride: Add the benzoyl chloride solution to the reaction mixture dropwise over 15-20 minutes while maintaining vigorous stirring. An exothermic reaction will occur, and a white precipitate of N-butylbenzamide may form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

-

Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). The acid wash removes any unreacted amine, and the bicarbonate wash removes any unreacted benzoyl chloride and benzoic acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-butylbenzamide.

-

Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of N-butylbenzamide from this compound.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Benzoyl Chloride | 1.0 - 1.1 eq |

| Sodium Hydroxide | 2.5 eq |

| Reaction Conditions | |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1 - 2 hours |

| Solvent | Dichloromethane/Water |

| Yield | |

| Expected Crude Yield | 85 - 95% |

| Expected Purified Yield | 75 - 90% |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis of N-butylbenzamide.

Caption: Experimental workflow for the synthesis of N-butylbenzamide.

The Role of Butylamine Hydrochloride in Novel Organic Synthesis: Applications and Protocols

Introduction

Butylamine (B146782) hydrochloride (CH₃(CH₂)₃NH₂·HCl) is a versatile and valuable reagent in modern organic synthesis. As a primary amine salt, it serves as a key building block for the construction of a wide array of complex organic molecules, finding applications in the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the nucleophilic nature of the butylamine moiety, which, upon in-situ generation of the free base, readily participates in various carbon-nitrogen bond-forming reactions. This application note explores the role of butylamine hydrochloride in two significant classes of reactions: the synthesis of quinoxaline (B1680401) derivatives and the formation of Schiff bases, providing detailed protocols for researchers and drug development professionals.

Application Note 1: Synthesis of N-Substituted Quinoxaline Derivatives

Quinoxaline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including antibiotics, anticancer agents, and kinase inhibitors. This compound can be employed as a key reagent in the synthesis of N-butylamino quinoxalines, typically through the nucleophilic aromatic substitution of a leaving group, such as a halogen, on the quinoxaline ring.

The general reaction involves the displacement of a chloro group from a substituted 2-chloroquinoxaline (B48734) by n-butylamine. The this compound is typically used in conjunction with a base to generate the free n-butylamine in situ, which then acts as the nucleophile.

Experimental Workflow for Quinoxaline Synthesis

Caption: Workflow for the synthesis of N-butylamino quinoxaline derivatives.

Quantitative Data for Quinoxaline Synthesis

| Entry | Substrate | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 6-Benzoyl-2-chloro-3-methylquinoxaline | n-Butylamine | Ethanol (B145695) | 6 | 75 |[1] | | 2 | 2,3-Dichloroquinoxaline | Thiophenol | Not Specified | Not Specified | Good to Excellent |[2] | | 3 | 2,3-Dichloroquinoxaline | 4-Chloroaniline | Not Specified | Not Specified | Good to Excellent |[2] |

Experimental Protocol: Synthesis of 6-Benzoyl-3-methyl-2-(butylamino)quinoxaline

This protocol is adapted from a similar synthesis of quinoxalinone derivatives.[1]

Materials:

-

6-Benzoyl-2-chloro-3-methylquinoxaline

-

This compound

-

Ethanol

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-benzoyl-2-chloro-3-methylquinoxaline (1.0 mmol) in ethanol (20 mL).

-

To this solution, add triethylamine (1.5 mmol) to act as a base.

-

Add this compound (1.2 mmol). The triethylamine will react with the hydrochloride to generate the free n-butylamine in situ.

-

Reflux the reaction mixture with stirring for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 6-benzoyl-3-methyl-2-(butylamino)quinoxaline.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application Note 2: Synthesis of Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[3][4] this compound serves as a primary amine source for the synthesis of Schiff bases through condensation with aldehydes or ketones. The reaction is typically acid-catalyzed, and the use of the hydrochloride salt can sometimes facilitate this.

The general reaction involves the condensation of an aldehyde (e.g., salicylaldehyde) with n-butylamine (generated in situ from this compound) to form the corresponding N-butyl-substituted imine.

Logical Relationship: In-situ Formation of n-Butylamine

Caption: In-situ generation of n-butylamine from its hydrochloride salt.

Quantitative Data for Schiff Base Synthesis

| Entry | Aldehyde | Amine | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| 1 | Salicylaldehyde (B1680747) | n-Butylamine | Methanol (B129727) | - | Not Specified | 89 | [5] |

| 2 | 5-Chlorosalicylaldehyde | n-Butylamine | Methanol | - | Not Specified | High | [5] |

| 3 | 4-Methoxysalicylaldehyde | n-Butylamine | Methanol | - | Not Specified | High | [5] |

Experimental Protocol: Synthesis of 2-((butylamino)methyl)phenol (Schiff Base)

This protocol is based on the general synthesis of salicylaldehyde-based Schiff bases.[5]

Materials:

-

Salicylaldehyde

-

This compound

-

Sodium hydroxide (B78521)

-

Methanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve salicylaldehyde (10 mmol) in methanol (30 mL).

-

In a separate beaker, prepare a solution of this compound (10 mmol) and sodium hydroxide (10 mmol) in methanol (20 mL). The sodium hydroxide will neutralize the HCl and liberate the free n-butylamine.

-

Slowly add the methanolic solution of n-butylamine to the salicylaldehyde solution with stirring.

-

Reflux the reaction mixture for 2-3 hours. The formation of the yellow Schiff base may be observed.

-

After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

-

Collect the yellow crystalline product by vacuum filtration.

-

Wash the product with cold methanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a vacuum oven.

-

Characterize the product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

This compound is a readily available and highly effective reagent for the introduction of a butylamino group in the synthesis of novel organic compounds. Its application in the preparation of biologically relevant quinoxaline derivatives and versatile Schiff base intermediates highlights its importance in synthetic and medicinal chemistry. The provided protocols offer a practical guide for researchers to utilize this compound in their synthetic endeavors.

References

- 1. recentscientific.com [recentscientific.com]

- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsynthchem.com [jsynthchem.com]

- 4. saudijournals.com [saudijournals.com]

- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Butylamine Hydrochloride in the Development of Electronic Materials

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Butylamine (B146782) hydrochloride (BACl) is a versatile chemical compound that is finding increasing application in the development of advanced electronic materials.[1][2] Its utility is particularly pronounced in the field of perovskite solar cells (PSCs), where it plays a crucial role as a precursor and a passivating agent to enhance device efficiency and stability. This document provides detailed application notes and experimental protocols for the use of butylamine hydrochloride in the fabrication of perovskite solar cells. While the role of this compound in Organic Light-Emitting Diodes (OLEDs) has been alluded to in general terms, specific performance data and detailed protocols are not extensively available in the current body of research. Therefore, this document will focus primarily on the well-documented applications in perovskite photovoltaics and provide a general overview of the potential roles of similar amine compounds in OLEDs.

Application in Perovskite Solar Cells

This compound is a key ingredient in the fabrication of high-performance perovskite solar cells. It is primarily used in two capacities: as a component in the synthesis of perovskite precursors and as a passivating agent to reduce defects in the perovskite film.[1] These applications lead to significant improvements in the power conversion efficiency (PCE) and long-term stability of the devices.

Data Presentation: Performance of Perovskite Solar Cells

The inclusion of this compound and its derivatives in the perovskite layer has been shown to enhance the photovoltaic performance of the resulting solar cells. The following table summarizes the performance metrics of perovskite solar cells fabricated with and without amine hydrochloride additives.

| Additive/Treatment | Device Architecture | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |

| Control (MACl) | ITO/SnO2/Perovskite/Spiro-OMeTAD/Ag | 1.130 | 24.91 | 81.95 | 23.07 | [3] |

| FEACl (10 mol %) | ITO/SnO2/Perovskite/Spiro-OMeTAD/Ag | 1.154 | 24.96 | 84.37 | 24.30 | [3] |

| BA-based LDRP | Not Specified | Not Specified | Not Specified | Not Specified | 13.8 | [4] |

| BEA-based LDRP | Not Specified | Not Specified | Not Specified | Not Specified | >16 | [4] |

| BYA-based LDRP | Not Specified | Not Specified | Not Specified | Not Specified | >15 | [4] |

Note: FEACl (2-fluoroethyl-1-amine hydrochloride), BEACl (1-amino-3-butene hydrochloride), and BYACl (3-butyn-1-amine hydrochloride) are derivatives of alkylamine hydrochlorides, demonstrating the broader utility of this class of compounds. LDRP refers to Low-dimensional Ruddlesden-Popper perovskites.

Experimental Protocols

The following protocols are synthesized from various sources to provide a representative procedure for the fabrication of perovskite solar cells using an alkylamine hydrochloride additive.

This protocol describes the preparation of a formamidinium lead iodide (FAPbI3) precursor solution with a methylammonium (B1206745) chloride (MACl) additive, which can be adapted for other alkylamine hydrochlorides like this compound.

Materials:

-

Formamidinium iodide (FAI)

-

Lead(II) iodide (PbI2)

-

Methylammonium chloride (MACl) or this compound (BACl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Procedure:

-

Prepare a binary solvent system of DMF and DMSO in a 4:1 volumetric ratio.

-

To prepare a 1 M FAPbI3-MACl precursor solution, dissolve 240.76 mg of FAI, 705.36 mg of PbI2, and 28.36 mg of MACl in 1 mL of the DMF:DMSO solvent mixture.[3]

-

For precursor solutions containing other alkylamine hydrochlorides (e.g., BACl), substitute MACl with the desired molar percentage of the alternative amine hydrochloride. The concentration can be varied (e.g., 0-15 mol % relative to FAI) to optimize device performance.[3]

-

Stir the solution at room temperature for at least 2 hours to ensure complete dissolution of all components.

-

Filter the precursor solution through a 0.22 µm PTFE syringe filter before use to remove any particulate impurities.

This protocol outlines the fabrication of a perovskite solar cell with a standard n-i-p architecture.

Materials and Equipment:

-

Patterned ITO-coated glass substrates

-

SnO2 nanoparticle dispersion (e.g., 15 wt.%)

-

Perovskite precursor solution (from Protocol 1.2.1)

-

Spiro-OMeTAD solution

-

Chlorobenzene

-

Acetonitrile

-

Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

-

4-tert-butylpyridine (tBP)

-

Gold (Au) or Silver (Ag) evaporation source

-

Spin coater

-

Hotplate

-

Thermal evaporator

-

UV-Ozone cleaner

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 15 minutes to improve the wettability of the surface.

-

-

Electron Transport Layer (ETL) Deposition:

-

Perovskite Layer Deposition:

-

Transfer the substrate into a nitrogen-filled glovebox.

-

Deposit the perovskite precursor solution onto the SnO2 layer.

-

Spin-coat the precursor solution using a two-step program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).

-

During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

Anneal the perovskite film on a hotplate at 100-150 °C for 10-30 minutes.

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD, Li-TFSI, and tBP in chlorobenzene.

-

Spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.

-

-

Metal Electrode Deposition:

-

Transfer the substrate to a thermal evaporator.

-

Deposit an 80-100 nm thick layer of gold or silver through a shadow mask to define the active area of the solar cell.

-

Mandatory Visualizations

Caption: Experimental workflow for perovskite solar cell fabrication.

References

- 1. researchgate.net [researchgate.net]

- 2. Hole transport in triphenylamine based OLED devices: from theoretical modeling to properties prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for N-Alkylation using Butylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials, where secondary and tertiary amines are key structural motifs. Butylamine (B146782) and its derivatives are important building blocks in the preparation of various biologically active compounds. This document provides a detailed protocol for the N-alkylation of substrates using butylamine hydrochloride, focusing on the widely applicable method of reductive amination. This compound, a stable and easy-to-handle salt, serves as a convenient source of butylamine for these reactions.

Reductive amination involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine.[1][2][3] This one-pot procedure is highly valued in medicinal chemistry for its efficiency, broad substrate scope, and the use of mild reducing agents.[2][4]

Reaction Principle

The use of this compound requires the in-situ generation of the free n-butylamine. This is typically achieved by the addition of a mild base to neutralize the hydrochloride salt. Once the free amine is available, it reacts with a carbonyl compound to form an iminium ion, which is then reduced by a hydride-based reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated product.[1][2][4]

Experimental Protocols

Protocol 1: Reductive Amination of a Ketone with this compound

This protocol details the N-alkylation of cyclopentanone (B42830) with this compound as a representative example.

Materials:

-

Cyclopentanone

-

This compound

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE) or Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reactant Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

-

Solvent Addition: Dissolve the this compound in anhydrous 1,2-dichloroethane (DCE) (approximately 5-10 mL per mmol of the hydrochloride salt).

-

Base Addition: Add triethylamine (1.1 eq.) to the suspension and stir for 10-15 minutes at room temperature to liberate the free n-butylamine.

-

Carbonyl Addition: To this mixture, add cyclopentanone (1.0-1.2 eq.).

-

Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[1][2]

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in a single portion. The addition may cause a slight exotherm.[1]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).[1]

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation to afford the pure N-butylcyclopentanamine.[1]

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent; handle with care.

-

1,2-dichloroethane is a toxic and flammable solvent.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the reductive amination protocol.

Table 1: Reagent Stoichiometry and Reaction Conditions

| Reagent/Parameter | Molar Equivalents | Role |

| This compound | 1.0 | Amine Source |

| Carbonyl Compound | 1.0 - 1.2 | Electrophile |

| Triethylamine | 1.1 | Base |

| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent |

| Solvent | - | Anhydrous DCE or DCM |

| Temperature | Room Temperature | Reaction Condition |

| Reaction Time | 12 - 24 hours | Reaction Condition |

Table 2: Representative Examples of N-Alkylation via Reductive Amination

| Carbonyl Substrate | Amine Source | Reducing Agent | Product | Typical Yield | Reference |

| Cyclopentanone | n-Butylamine | NaBH(OAc)₃ | N-butylcyclopentanamine | High | [1] |

| Butyraldehyde | Ammonia | Rh/graphite catalyst | Butylamine | - | [5] |

| Aldehydes/Ketones | Primary Amines | NaBH(OAc)₃ / NaBH₃CN | Secondary Amines | Good to Excellent | [2][4] |

| Aniline | Benzyl alcohol | Ir(III) or Ru(II) catalyst | N-benzyl amines | High | [6] |

Visualizations

Experimental Workflow

References

Butylamine Hydrochloride: A Key Precursor for Enhanced Perovskite Solar Cell Performance and Stability

Application Note & Protocol

Introduction

Butylamine (B146782) hydrochloride (BACl), a primary alkylammonium halide, has emerged as a critical precursor and additive in the fabrication of high-performance perovskite solar cells (PSCs). Its incorporation into perovskite formulations, either as a component in 2D/quasi-2D Ruddlesden-Popper (RP) phases or as an additive in 3D perovskites, has been demonstrated to significantly enhance device efficiency, stability, and reliability.[1][2] This document provides detailed application notes on the role of butylamine hydrochloride in perovskite solar cells and comprehensive protocols for its use in laboratory settings.

The primary functions of this compound in perovskite solar cells include:

-

Formation of Ruddlesden-Popper Perovskites: this compound acts as a spacer between inorganic layers, forming stable 2D or quasi-2D perovskite structures that offer improved environmental stability compared to their 3D counterparts.[2]

-

Defect Passivation: The butylammonium (B8472290) cation (BA+) can effectively passivate surface and grain boundary defects in 3D perovskite films. This is achieved through the interaction of the ammonium (B1175870) group with undercoordinated halide ions and lead ions, reducing non-radiative recombination and improving charge carrier lifetime.

-

Crystal Growth Control: As an additive, this compound can modulate the crystallization process of the perovskite film, leading to improved morphology with larger grain sizes and reduced pinholes.[1]

-

Enhanced Stability: The incorporation of the hydrophobic butylammonium cation can enhance the moisture resistance of the perovskite film, a critical factor for long-term device stability.[1]

Data Presentation

| Additive/Precursor | Concentration/Role | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| This compound (BACl) | Spacer for LDRP Perovskite | 13.8 | - | - | - | [2] |

| 1-amino-3-butene hydrochloride (BEACl) | Spacer for LDRP Perovskite | >16 | - | - | - | [2] |

| 3-butyn-1-amine hydrochloride (BYACl) | Spacer for LDRP Perovskite | >15 | - | - | - | [2] |

Note: The data for BEACl and BYACl are included for comparison to show the performance of similar short-chain organic ammonium spacers in low-dimensional Ruddlesden-Popper (LDRP) perovskites.

Experimental Protocols

Protocol 1: Fabrication of Ruddlesden-Popper Perovskite Solar Cells using this compound

This protocol describes a general procedure for the fabrication of low-dimensional Ruddlesden-Popper (LDRP) perovskite solar cells where this compound serves as the organic spacer.

1. Precursor Solution Preparation:

-

Prepare a stock solution of the desired 3D perovskite precursor, for example, a 1.0 M solution of methylammonium (B1206745) lead iodide (MAPbI₃) by dissolving equimolar amounts of methylammonium iodide (MAI) and lead iodide (PbI₂) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).

-

Prepare a stock solution of this compound (BACl) in the same mixed solvent system (e.g., 1.0 M).

-